molecular formula C16H13BrN2O2 B4112701 2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide

Cat. No.: B4112701
M. Wt: 345.19 g/mol
InChI Key: YMEUUXKHBBNQFI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.

    Amidation: The final step involves the reaction of 4-bromophenoxyalkane with 4-cyanobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be 2-(4-aminophenoxy)-N-(4-cyanophenyl)propanamide.

    Oxidation: The major product would be a quinone derivative of the original compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and cyanophenyl groups could play a role in binding to the target, while the propanamide backbone could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-cyanophenyl)propanamide
  • 2-(4-fluorophenoxy)-N-(4-cyanophenyl)propanamide
  • 2-(4-methylphenoxy)-N-(4-cyanophenyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as drug design.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11(21-15-8-4-13(17)5-9-15)16(20)19-14-6-2-12(10-18)3-7-14/h2-9,11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUUXKHBBNQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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